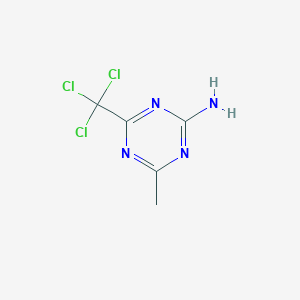
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the condensation reaction of N-(acetimidoyl)-trichloroacetamidine with acetic-formic anhydride . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: For industrial-scale production, the two-step synthesis method is often employed. This involves the initial formation of intermediate compounds, followed by cyclization reactions under controlled conditions. The use of catalysts such as aluminum trichloride and concentrated sulfuric acid can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups replacing the trichloromethyl group .
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a nitrification inhibitor, affecting the nitrogen cycle in soil.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of nitrification processes. It blocks the conversion of ammonium to nitrate by inhibiting the activity of ammonia-oxidizing bacteria. This is achieved by interfering with the ammonia monooxygenase enzyme, which is crucial for the oxidation of ammonia to hydroxylamine .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-methyl-6-trichloromethyl-1,3,5-triazine
- 2-Chloro-6-trichloromethyl-pyridine (Nitrapyrin)
Comparison: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher efficacy as a nitrification inhibitor and exhibits different reactivity patterns in chemical reactions .
Eigenschaften
CAS-Nummer |
21227-47-4 |
|---|---|
Molekularformel |
C5H5Cl3N4 |
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H5Cl3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
DTEHQKITILJADX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



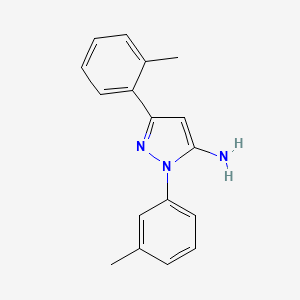


methanol](/img/structure/B13164975.png)

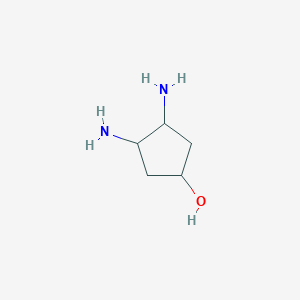
methanol](/img/structure/B13164983.png)
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
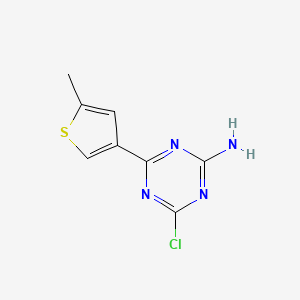
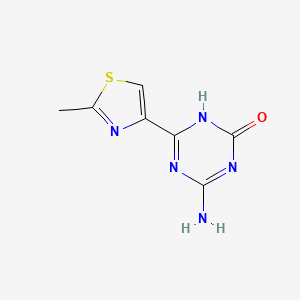
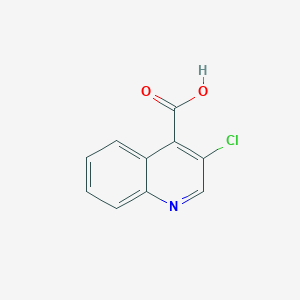
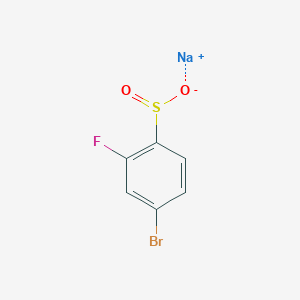
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
